molecular formula C17H13BrClFN2O2 B296552 1-(4-bromophenyl)-N-(4-chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-bromophenyl)-N-(4-chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B296552
M. Wt: 411.7 g/mol
InChI Key: BTOYDUFBROHTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-N-(4-chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide, also known as BFPFC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

1-(4-bromophenyl)-N-(4-chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. By inhibiting COX-2, 1-(4-bromophenyl)-N-(4-chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide reduces the production of inflammatory mediators, leading to a reduction in inflammation and pain. Additionally, 1-(4-bromophenyl)-N-(4-chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further highlighting its potential as an anti-cancer agent.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(4-chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, pain, and cancer cell growth. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

1-(4-bromophenyl)-N-(4-chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for use in lab experiments, including its potent anti-inflammatory and analgesic effects, as well as its ability to inhibit cancer cell growth. However, its complex synthesis process and high cost may limit its use in some experiments.

Future Directions

There are several future directions for research on 1-(4-bromophenyl)-N-(4-chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide, including further investigation of its potential as a therapeutic agent for chronic pain, inflammatory diseases, and cancer. Additionally, research on the pharmacokinetics and toxicity of 1-(4-bromophenyl)-N-(4-chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is needed to determine its safety and efficacy in humans. Finally, the development of more efficient and cost-effective synthesis methods for 1-(4-bromophenyl)-N-(4-chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide could enable its wider use in scientific research.

Synthesis Methods

1-(4-bromophenyl)-N-(4-chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-bromobenzaldehyde with 4-chloro-2-fluoroaniline to form an intermediate product, which is then reacted with pyrrolidin-3-one to produce 1-(4-bromophenyl)-N-(4-chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide. The synthesis process is complex and requires specialized equipment and expertise.

Scientific Research Applications

1-(4-bromophenyl)-N-(4-chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. It has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. Additionally, 1-(4-bromophenyl)-N-(4-chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has been investigated for its potential as a novel anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Molecular Formula

C17H13BrClFN2O2

Molecular Weight

411.7 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(4-chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H13BrClFN2O2/c18-11-1-4-13(5-2-11)22-9-10(7-16(22)23)17(24)21-15-6-3-12(19)8-14(15)20/h1-6,8,10H,7,9H2,(H,21,24)

InChI Key

BTOYDUFBROHTNX-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=C(C=C(C=C3)Cl)F

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=C(C=C(C=C3)Cl)F

Origin of Product

United States

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